molecular formula C11H20N2O4 B7479256 tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate

tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate

Cat. No. B7479256
M. Wt: 244.29 g/mol
InChI Key: WNGYJSSYYMNBOA-UHFFFAOYSA-N
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Description

Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate, also known as TAT, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. TAT is a pyranocarboxamide derivative that has been synthesized using various methods, and its mechanism of action has been extensively studied.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate involves the inhibition of various enzymes and signaling pathways. This compound has been shown to inhibit the activity of carbonic anhydrase, which is involved in the regulation of pH and ion transport in cells. This compound has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression. This compound has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which is involved in the regulation of energy metabolism and cell survival.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of oxidative stress and inflammation in the brain, and the inhibition of viral replication. This compound has also been shown to increase glucose uptake and insulin sensitivity in cells, which may have potential therapeutic applications in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate has several advantages for lab experiments, including its ease of synthesis and its potential therapeutic applications in various fields of scientific research. However, this compound also has limitations for lab experiments, including its low solubility in water and its potential toxicity at high concentrations.

Future Directions

There are several future directions for research on tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in other fields of scientific research, and the optimization of its pharmacological properties. Additionally, the investigation of the potential side effects and toxicity of this compound is necessary for its safe use in clinical applications.

Scientific Research Applications

Tert-Butyl 4-(aminocarbonyl)tetrahydro-2H-pyran-4-yl-carbamate has potential therapeutic applications in various fields of scientific research, including cancer research, neurological research, and infectious disease research. This compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain. In infectious disease research, this compound has been shown to have antiviral activity against HIV-1 and HSV-1.

properties

IUPAC Name

tert-butyl N-(4-carbamoyloxan-4-yl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O4/c1-10(2,3)17-9(15)13-11(8(12)14)4-6-16-7-5-11/h4-7H2,1-3H3,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNGYJSSYYMNBOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCOCC1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of the commercially available 4-[(tert-butoxycarbonyl)amino]tetrahydro-2H-pyran-4-carboxylic acid in dioxane, pyridine (0.6 eq.), di-butyl dicarbonate (1.3 eq) and ammonium bicarbonate (1.26 eq) were added and the mixture was stirred at room temperature for 20 hours. Dioxane was concentrated and the residue dissolved in ethyl acetate and washed with HCl 1N, saturated aqueous NaHCO3 solution and brine, dried over Na2SO4, filtered and evaporated in vacuo to obtain the solid compound (C-25).
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